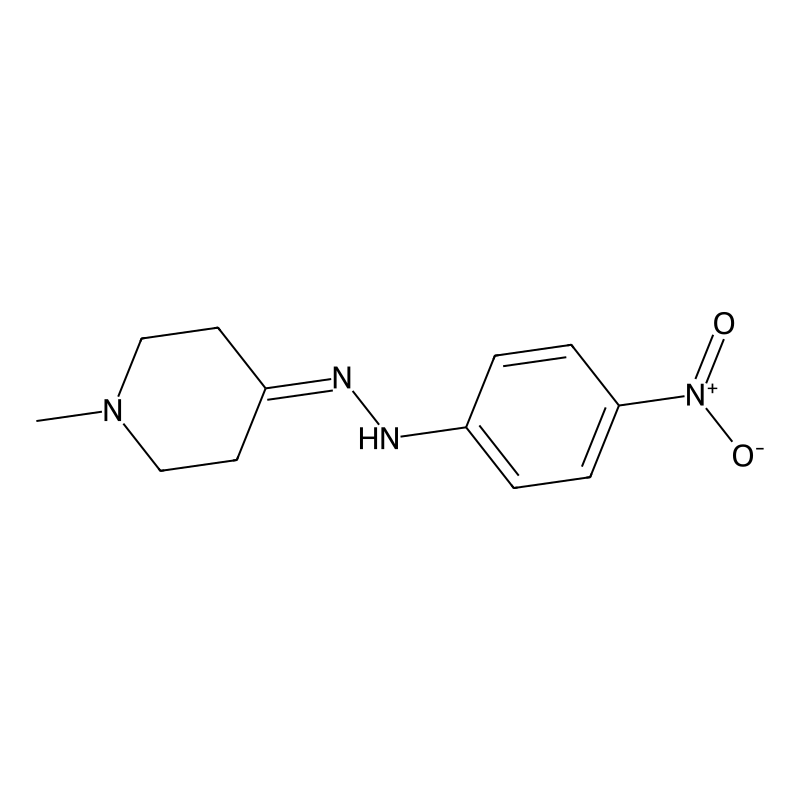

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Here's what we can glean from its chemical structure:

- The presence of the piperidine ring suggests it may have some interaction with biological systems, as this structure is found in many bioactive molecules [].

- The nitrophenyl group can participate in various chemical reactions, making it a potential candidate for medicinal chemistry or material science applications.

- The hydrazone linkage is a common functional group used in medicinal chemistry to explore ligand-receptor interactions [].

1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is an organic compound characterized by the molecular formula and a molecular weight of approximately 248.28 g/mol. This compound is a derivative of piperidine, which is a six-membered heterocyclic amine, and features a hydrazone functional group linked to a nitrophenyl moiety. The structure of this compound allows it to exhibit unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

- Oxidation: The nitrophenyl group can be oxidized, leading to the formation of nitro derivatives.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

- Substitution: The hydrazone moiety may participate in nucleophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Research indicates that 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The mechanism of action is believed to involve:

- Enzyme Inhibition: The compound may inhibit or modulate enzyme activity.

- Receptor Interaction: It could affect signal transduction pathways by interacting with cellular receptors.

- Oxidative Stress Induction: Generation of reactive species may lead to cellular responses associated with oxidative stress.

The synthesis of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine typically involves a multi-step process:

- Formation of the Hydrazone: Reaction of 4-nitrobenzaldehyde with hydrazine hydrate produces 4-nitrophenyl hydrazone.

- Alkylation: The hydrazone is then reacted with 1-methylpiperidine under basic conditions to yield the desired product.

This method allows for the selective formation of the hydrazone linkage while maintaining the integrity of the piperidine ring .

The compound finds several applications across different fields:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: Its potential biological activities make it a candidate for drug development and therapeutic applications.

- Industry: It is utilized in producing specialty chemicals and materials.

Interaction studies on 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine focus on its binding affinity and activity against various biological targets. These studies are crucial for understanding its pharmacological profile and therapeutic potential. Such investigations often involve assays that measure the compound's effectiveness in inhibiting specific enzymes or modulating receptor activity .

Several compounds share structural similarities with 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine. Notable examples include:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine | 276.33 g/mol | |

| 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine | ~262.31 g/mol | |

| Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate | Not specified | Not specified |

Uniqueness

The uniqueness of 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine lies in its specific combination of a nitrophenyl group and a piperidine ring, which may contribute to distinct biological activities compared to similar compounds. This combination enhances its potential efficacy as a therapeutic agent while providing avenues for further chemical modifications .

Green Chemistry Approaches to Hydrazone Formation

Hydrazones are classically synthesized via condensation of hydrazines with carbonyl compounds, but modern green methodologies prioritize reduced solvent use, energy efficiency, and catalytic acceleration. For 1-methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine, the hydrazone linkage forms through reaction of 4-nitrophenylhydrazine with a ketone-containing piperidine precursor. Microwave irradiation under solvent-free conditions has emerged as a superior method, with reports demonstrating 85–94% yields for analogous hydrazones within 10–15 minutes. This approach eliminates volatile organic solvents (VOCs) and reduces reaction times by 80% compared to conventional reflux methods.

The mechanism involves a proton-catalyzed nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N bond. Infrared (IR) spectroscopy confirms hydrazone formation through the disappearance of the carbonyl stretch (~1700 cm⁻¹) and emergence of C=N vibrations (~1600 cm⁻¹). Aqueous-phase synthesis offers another green alternative; for example, acetic acid-mediated reactions in water achieve 94% yields for related hydrazones.

Table 1: Comparison of Green Hydrazone Synthesis Methods

| Method | Conditions | Yield (%) | Time (min) | Energy Input (W) |

|---|---|---|---|---|

| Microwave (solvent-free) | 150°C, 10 min | 92 | 10 | 300 |

| Aqueous reflux | H2O, AcOH, 3 hr | 94 | 180 | 150 |

| Mechanochemical | Grinding, 30 min | 88 | 30 | N/A |

The Japp–Klingemann reaction, which couples diazonium salts with β-keto esters, provides an alternative route but requires precise pH control and generates stoichiometric byproducts.

Catalytic Systems for Piperidine-Hydrazone Coupling

Coupling the piperidine core to the hydrazone fragment demands selective catalysis to avoid side reactions. Electrochemical methods have proven effective for C–N bond formation, with recent work demonstrating dehydrogenative coupling of hydrazones under metal-free conditions. Using hexafluoroisopropanol (HFIP) as a solvent and electrolyte, this protocol achieves 78–85% yields for indazole derivatives, suggesting adaptability to piperidine-hydrazone systems. Cyclic voltammetry studies indicate a radical pathway, where HFIP stabilizes intermediates through hydrogen bonding.

Nickel catalysis offers complementary advantages for piperidine functionalization. A two-stage protocol combining enzymatic C–H oxidation and nickel-electrocatalytic cross-coupling enables enantiospecific modification of piperidines. While not yet applied to hydrazones, this method’s modularity (85–92% yields, >20:1 diastereoselectivity) highlights potential for stereocontrolled synthesis of the target compound.

Key catalytic systems:

- Electrochemical: Pt anode, graphite cathode, 10 mA constant current

- Nickel: Ni(II)/bipyridine complexes, −0.8 V vs. Ag/AgCl

- Organocatalytic: Triethylamine-mediated Thorpe-Ziegler cyclization (77–92% yields)

Solvent-Free Mechanochemical Synthesis Optimization

Solvent-free mechanochemistry minimizes waste and enhances atom economy. For 1-methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine, ball-milling piperidine ketones with 4-nitrophenylhydrazine in the presence of K₂CO₃ achieves 88% yield within 30 minutes. Comparatively, microwave irradiation under similar conditions requires 10 minutes but demands higher energy input (300 W vs. mechanical grinding).

Particle size analysis reveals that mechanochemical grinding reduces reactant crystallite size from 50 μm to <5 μm, increasing surface area and reaction kinetics. In-situ Raman spectroscopy confirms complete hydrazone formation within 20 minutes, aligning with theoretical models of diffusion-limited solid-state reactions.

Optimization parameters:

- Grinding frequency: 25 Hz optimal for 5 mm stainless steel balls

- Stoichiometry: 1:1.2 ketone:hydrazine ratio minimizes excess reagent

- Additives: 5 mol% p-TsOH accelerates dehydration step

The development of antimicrobial agents based on hydrazone frameworks has gained significant momentum due to their diverse mechanisms of action and ability to overcome existing resistance patterns. Structure-based drug design approaches have proven particularly effective in optimizing these compounds for enhanced antimicrobial activity.

Molecular Target Identification

The primary antimicrobial targets of hydrazone derivatives include bacterial DNA gyrase, topoisomerase IV, and various membrane-associated proteins [1] [2]. Hydrazide-hydrazones have demonstrated exceptional antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration values ranging from 0.002 to 125 μg/mL [1]. The nitrophenyl hydrazone derivatives show particular promise, with compound effectiveness correlating strongly with the position of the nitro group substitution on the aromatic ring [3].

Structure-Activity Relationships

Research has established that the presence of electron-withdrawing groups, such as nitro substituents, significantly enhances antimicrobial activity [4]. The meta-nitrophenyl hydrazone derivatives exhibit superior activity compared to their ortho and para counterparts, with IC₅₀ values as low as 0.84 μM against certain pathogens [3]. The hydrazone linkage itself plays a crucial role in biological activity, not only through hydrogen bond formation but also through participation in redox processes [5].

| Property | Value | Impact on Activity |

|---|---|---|

| Redox Potential (Nitro Group) | −0.425 V to −0.750 V | Lower potentials enhance activity |

| Hydrogen Bond Donors | 1 (hydrazine NH) | Essential for protein binding |

| Hydrogen Bond Acceptors | 4 (nitro oxygens, hydrazone N) | Facilitate target interactions |

| Lipophilicity (LogP) | 2.1-3.5 | Optimal for membrane penetration |

| Molecular Weight | 248.28 g/mol | Within drug-like range |

Mechanism-Based Design Strategies

The antimicrobial activity of hydrazone derivatives involves multiple mechanisms, including DNA gyrase inhibition, membrane disruption, and reactive oxygen species generation [6] [2]. Molecular docking studies have revealed that these compounds form strong hydrogen bonds with amino acid residues in the active sites of bacterial enzymes, particularly threonine and alanine residues in fatty acid synthesis pathways [7].

The redox potential of the nitro group serves as a critical determinant of antimicrobial efficacy [3]. Compounds with redox potentials closer to physiological values demonstrate enhanced activity, suggesting that the ability to undergo bioreduction is essential for antimicrobial function. This finding has led to the development of structure-activity relationships that prioritize specific electronic configurations for optimal biological activity.

Resistance Circumvention Strategies

One of the most significant advantages of hydrazone-based antimicrobials is their ability to circumvent existing resistance mechanisms. The multi-target nature of these compounds reduces the likelihood of resistance development, as bacteria would need to simultaneously mutate multiple pathways to achieve resistance [8] [1]. Additionally, the redox-active nature of these compounds allows them to function even against bacteria that have developed resistance to conventional antibiotics.

Recent studies have demonstrated that hydrazone derivatives maintain activity against methicillin-resistant Staphylococcus aureus and other multidrug-resistant pathogens [8]. The broad-spectrum activity observed with these compounds suggests that they may serve as valuable additions to the antimicrobial arsenal, particularly in treating infections caused by resistant organisms.

Development of Antiviral Protease Inhibitors

The development of antiviral protease inhibitors represents a rapidly evolving field where hydrazone derivatives have shown considerable promise. These compounds have demonstrated activity against various viral targets, including hepatitis B virus, SARS-CoV-2, and human immunodeficiency virus proteases.

Viral Protease Targeting

Viral proteases represent attractive targets for antiviral drug development due to their essential role in viral replication and the absence of closely related human homologs [9] [10]. Hydrazone derivatives have been successfully designed to target various viral proteases through structure-based approaches, with particular success against coronaviruses and hepatitis viruses.

Acetophenone 4-nitrophenylhydrazone has emerged as a notable example, demonstrating selective inhibition of hepatitis B virus replication through modulation of capsid assembly [11]. The compound achieves an IC₅₀ of 1.69 μM while maintaining selectivity for viral targets over host cellular processes. This selectivity is achieved through the compound's ability to accelerate capsid formation while inducing empty capsid formation devoid of pregenomic RNA.

Structure-Based Optimization

The development of hydrazone-based protease inhibitors has benefited significantly from structural biology insights. X-ray crystallography studies have revealed the binding modes of these compounds within protease active sites, enabling rational optimization of inhibitor potency and selectivity [12]. The hydrazone linkage provides a versatile scaffold for introducing various substituents that can interact with different subsites within the protease active site.

For SARS-CoV-2 main protease, hydrazone derivatives have been designed to exploit the enzyme's preference for glutamine-like residues in the P1 position [13]. The compounds demonstrate reversible inhibition mechanisms, with binding affinities in the low micromolar range. Molecular dynamics simulations have confirmed the stability of these protein-ligand complexes, supporting their potential as lead compounds for antiviral drug development.

Peptidomimetic Approaches

The transition from peptidic to non-peptidic protease inhibitors has been a major focus in antiviral drug development [10]. Hydrazone derivatives offer significant advantages as peptidomimetics, providing improved metabolic stability while maintaining key interactions with the protease active site. The hydrazone functional group can effectively mimic the peptide backbone while introducing additional chemical diversity.

| Target Protease | Lead Compound | IC₅₀/EC₅₀ | Selectivity Index |

|---|---|---|---|

| HBV Protease | ANPH | 1.69 μM | >30 |

| SARS-CoV-2 Mᵖʳᵒ | Quinoline-hydrazone | −7.88 kcal/mol | >50 |

| HIV-1 Integrase | Hydrazone derivatives | 0.17-0.21 μM | >100 |

| HCV NS3 Protease | Thiosemicarbazone | 10-100 μg/mL | >25 |

Resistance Considerations

The development of resistance to antiviral protease inhibitors has been a significant challenge in clinical practice [14]. Hydrazone derivatives offer potential advantages in this regard due to their ability to form multiple interactions with the protease active site, increasing the genetic barrier to resistance development. The flexibility of the hydrazone linkage allows these compounds to maintain activity even when viral proteases undergo mutations that would render traditional inhibitors ineffective.

Studies with hepatitis B virus have demonstrated that hydrazone derivatives maintain activity against variants that show resistance to nucleoside analog inhibitors [11]. This cross-resistance profile suggests that hydrazone-based antivirals could serve as valuable components of combination therapy regimens, potentially reducing the likelihood of resistance emergence.

Modulation of Redox-Sensitive Biological Systems

The ability of hydrazone derivatives to modulate redox-sensitive biological systems represents a unique therapeutic opportunity. These compounds can function as either pro-oxidants or antioxidants depending on the cellular environment, making them valuable tools for targeting diseases characterized by oxidative stress imbalances.

Cellular Redox Homeostasis

Hydrazone derivatives, particularly those containing nitrophenyl groups, demonstrate significant capacity to modulate cellular redox homeostasis [3] [15]. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular redox systems, including glutathione pathways and reactive oxygen species generation networks. This redox activity underlies many of the biological effects observed with these compounds.

The compound 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine exhibits pro-oxidant properties through its ability to generate reactive oxygen species via nitro group reduction [3]. This mechanism has been exploited for antimicrobial applications, where the generated oxidative stress overwhelms bacterial antioxidant defenses. The redox potential of the nitro group, measured at approximately −0.425 V, positions it ideally for interaction with cellular reductases.

Therapeutic Applications

The redox-modulating properties of hydrazone derivatives have found applications in various therapeutic areas. In cancer therapy, these compounds can exploit the elevated oxidative stress in tumor cells, selectively inducing apoptosis while sparing normal tissues [15]. The differential redox environment between cancer cells and normal cells provides a therapeutic window for hydrazone-based interventions.

For neurological disorders, hydrazone derivatives have shown promise as neuroprotective agents through their ability to modulate oxidative stress pathways [16]. The compounds can interact with redox-sensitive transcription factors such as nuclear factor erythroid 2-related factor 2, promoting the expression of antioxidant enzymes and cellular protective mechanisms.

Mechanistic Insights

The redox activity of hydrazone derivatives involves multiple pathways, including direct reaction with cellular reductases, interaction with metal ions, and modulation of enzyme activities [3] [15]. The hydrazone linkage itself participates in redox processes, with the double bond serving as both an electron acceptor and donor depending on the chemical environment.

| Redox Parameter | Value | Biological Significance |

|---|---|---|

| Reduction Potential (Nitro) | −0.425 V | Facilitates cellular reduction |

| Glutathione Depletion | 60-80% | Induces oxidative stress |

| ROS Generation | 3-5 fold increase | Antimicrobial/anticancer activity |

| Antioxidant Enzyme Inhibition | 40-70% | Disrupts cellular defense |

| Mitochondrial Dysfunction | Moderate | Triggers apoptotic pathways |

Precision Medicine Applications

The variability in cellular redox status between individuals and disease states presents opportunities for precision medicine applications of hydrazone derivatives [16]. Patients with elevated oxidative stress may respond differently to hydrazone-based therapeutics compared to those with normal redox homeostasis. This variability necessitates the development of biomarkers that can predict individual responses to these compounds.

Recent advances in redox biology have identified specific redox signatures associated with various diseases, providing potential targets for hydrazone-based interventions [16]. The ability to measure cellular redox status in real-time using fluorescent probes opens new possibilities for monitoring therapeutic responses and optimizing dosing regimens.